molecular formula C19H15NO B14034911 6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline

6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline

Cat. No.: B14034911
M. Wt: 273.3 g/mol
InChI Key: HJHLFRXCUKMGCT-UHFFFAOYSA-N
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Description

6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a 4-methoxyphenyl ethynyl group at the 6-position and a methyl group at the 2-position. The presence of these substituents can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated quinoline under the catalysis of palladium. The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding dihydroquinoline derivatives.

Scientific Research Applications

6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 6-((4-Methoxyphenyl)ethynyl)pyridine
  • 6-((4-Methoxyphenyl)ethynyl)quinoline
  • 2-Methylquinoline

Uniqueness

6-((4-Methoxyphenyl)ethynyl)-2-methylquinoline is unique due to the specific combination of substituents on the quinoline core. The presence of the 4-methoxyphenyl ethynyl group at the 6-position and the methyl group at the 2-position can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C19H15NO

Molecular Weight

273.3 g/mol

IUPAC Name

6-[2-(4-methoxyphenyl)ethynyl]-2-methylquinoline

InChI

InChI=1S/C19H15NO/c1-14-3-9-17-13-16(8-12-19(17)20-14)5-4-15-6-10-18(21-2)11-7-15/h3,6-13H,1-2H3

InChI Key

HJHLFRXCUKMGCT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C#CC3=CC=C(C=C3)OC

Origin of Product

United States

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